REACTION_SMILES
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[C:2]([CH3:3])([CH3:4])([CH3:5])[O:6][C:7]([CH:8]([NH2:9])[CH3:10])=[O:11].[CH3:32][c:33]1[cH:34][cH:35][cH:36][cH:37][cH:38]1.[CH3:39][CH2:40][O:41][CH2:42][CH3:43].[CH:12]([N:13]([CH:14]([CH3:15])[CH3:16])[CH2:17][CH3:18])([CH3:19])[CH3:20].[ClH:1].[O:21]=[C:22]1[O:23][C:24](=[O:25])[c:26]2[cH:27][cH:28][cH:29][cH:30][c:31]21>>[C:2]([CH3:3])([CH3:4])([CH3:5])[O:6][C:7]([CH:8]([N:9]1[C:22](=[O:21])[c:31]2[c:26]([cH:27][cH:28][cH:29][cH:30]2)[C:24]1=[O:23])[CH3:10])=[O:11]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(N)C(=O)OC(C)(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(C(C)C)C(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1OC(=O)c2ccccc21
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Name
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Type
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product
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Smiles
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CC(C(=O)OC(C)(C)C)N1C(=O)c2ccccc2C1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |